2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-23(2)11-17-19(18(29)12-23)20(16-9-6-10-24-13-16)28-21(25-17)26-22(27-28)30-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHOOTIRQWPVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CN=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent literature.
Synthesis
The synthesis of the target compound typically involves multi-step synthetic pathways. A common approach includes the condensation of various precursors under controlled conditions to achieve the desired molecular architecture. Notably, the use of benzylsulfanyl groups has been shown to enhance the biological properties of derivatives in this class.
Biological Activity
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing triazole and quinazoline moieties have demonstrated significant in vitro activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
Compounds related to this structure have been evaluated for their anti-inflammatory potential through assays measuring inhibition of cyclooxygenase (COX) enzymes. In particular:
- IC50 Values : Compounds derived from similar frameworks exhibited IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
3. Anticancer Activity
The anticancer potential of compounds featuring triazolo and quinazoline rings has been explored in various cancer cell lines. These studies often employ assays such as MTT or XTT to assess cell viability post-treatment. Preliminary results suggest that these compounds can induce apoptosis in cancer cells via mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzylsulfanyl group and the pyridine ring can significantly influence biological activity:
- Electron-withdrawing groups on the pyridine ring tend to enhance COX inhibition.
- Alkyl substitutions at specific positions on the quinazoline scaffold can improve antimicrobial efficacy.
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Study 1 : A derivative with a benzylsulfanyl group showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
- Study 2 : A series of triazoloquinazoline derivatives were tested for anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated a dose-dependent reduction in edema comparable to indomethacin .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their pharmacological or synthetic differences are outlined below:
Substituent Analysis :
- Position 2 : The benzylsulfanyl group in the target compound increases lipophilicity compared to unsubstituted or methoxy-bearing analogues (e.g., 6-(4-methoxyphenyl)-9-phenyl derivative ). This may enhance membrane permeability but could reduce aqueous solubility.
- 6,6-Dimethyl groups : These confer rigidity to the cyclohexane ring, reducing conformational entropy and enhancing binding pocket compatibility .
Pharmacological Activity
The 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one scaffold is central to RXFP4 agonism. SAR studies reveal:
- Chlorophenyl groups at position 2 enhance potency but reduce selectivity.
- Hydroxylphenyl substituents improve solubility but shorten metabolic half-life.
The target compound’s benzylsulfanyl group balances lipophilicity and metabolic stability, while the pyridin-3-yl group optimizes receptor interactions, achieving submicromolar RXFP4 activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
